molecular formula C14H20N2O3S B2713632 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide CAS No. 1706401-12-8

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2713632
M. Wt: 296.39
InChI Key: RXUDZDJZAFKCCU-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide”, also known as H2ILS, is a cyclic molecule with potential applications in various fields of research and industry1. It has a molecular formula of C14H20N2O3S and a molecular weight of 296.391.



Synthesis Analysis

Unfortunately, the specific synthesis process for “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” is not available in the search results. However, it’s worth noting that similar compounds are often synthesized for use in various scientific research fields2.



Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” is not explicitly provided in the search results. However, its molecular formula is C14H20N2O3S1, which suggests it contains 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” are not detailed in the search results. However, similar compounds have unique properties that make them ideal for applications in drug discovery, cancer research, and organic synthesis3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” are not explicitly stated in the search results. However, its molecular formula is C14H20N2O3S and its molecular weight is 296.391.


Scientific Research Applications

Biocatalysis in Drug Metabolism

A study highlighted the use of microbial-based biocatalytic systems for generating mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, to support structural characterization by nuclear magnetic resonance spectroscopy. This approach allowed for the production of sufficient quantities of metabolites for analysis, showcasing a novel application in drug metabolism and analysis (Zmijewski et al., 2006).

Synthesis and Biological Evaluation

Research on the synthesis of bromophenol derivatives with cyclopropyl moiety explored the ring opening of cyclopropane. These derivatives showed effectiveness as inhibitors for certain enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Lewis Acid Catalyzed Annulations

The study on the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides led to cyclopentene sulfonamides. This methodology could be applied in the synthesis of various compounds, demonstrating the versatility of cyclopropanes in chemical synthesis (Mackay et al., 2014).

Broad-Spectrum Antibacterial Agents

Another research focused on the synthesis of a potent broad-spectrum antibacterial agent, effective against resistant organisms such as MRSA. This highlights the importance of cyclopropane sulfonamides in developing new antimicrobials (Hashimoto et al., 2007).

Safety And Hazards

The safety and hazards associated with “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” are not detailed in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide” are not specified in the search results. However, similar compounds have potential applications in various fields of research and industry1, suggesting that there may be ongoing research and development involving this compound.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5,8,12,14-15,17H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUDZDJZAFKCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

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